2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a complex organic compound that features a combination of fluorinated aromatic and thiopyran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Fluorophenyl Thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate electrophile to form the fluorophenyl thioether.
Synthesis of the Tetrahydro-2H-thiopyran Derivative: This step involves the formation of the tetrahydro-2H-thiopyran ring, which can be achieved through cyclization reactions.
Coupling Reaction: The final step involves coupling the fluorophenyl thioether with the tetrahydro-2H-thiopyran derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its unique combination of functional groups may allow it to interact with specific biological pathways, making it a potential lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications. Its unique properties may make it suitable for use in coatings, adhesives, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxyethoxy group may facilitate hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide
- 2-((4-bromophenyl)thio)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide lies in the presence of the fluorine atom on the aromatic ring. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity or stability. This makes the compound distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3S2/c17-13-1-3-14(4-2-13)23-11-15(20)18-12-16(21-8-7-19)5-9-22-10-6-16/h1-4,19H,5-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCLGFIJMQSOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)CSC2=CC=C(C=C2)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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